![molecular formula C43H82NO8P B3044092 [(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate CAS No. 96687-22-8](/img/structure/B3044092.png)
[(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Overview
Description
[(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as dimethylamino, ethoxy, hydroxyphosphoryl, and octadec-9-enoyl groups. Its unique configuration makes it a subject of interest in synthetic chemistry, biological research, and industrial applications.
Mechanism of Action
Target of Action
PE-NMe2(18:1(9Z)/18:1(9Z)) is a dimethylphosphatidylethanolamine , a type of glycerophospholipid . The primary targets of this compound are the molecules involved in the biosynthesis of phosphatidylcholine .
Mode of Action
The compound interacts with its targets through a process of sequential methylation of phosphatidylethanolamine . This interaction results in the formation of phosphatidylcholine, a crucial component of cell membranes.
Biochemical Pathways
The primary biochemical pathway affected by PE-NMe2(18:1(9Z)/18:1(9Z)) is the biosynthesis of phosphatidylcholine . Phosphatidylcholine plays a vital role in maintaining the integrity of cell membranes and facilitating cell signaling. The downstream effects of this pathway include the regulation of cell growth, division, and differentiation.
Pharmacokinetics
As a glycerophospholipid, it is likely to be well-absorbed and distributed within the body’s cells, where it participates in the biosynthesis of phosphatidylcholine .
Result of Action
The molecular and cellular effects of PE-NMe2(18:1(9Z)/18:1(9Z)) action primarily involve the production of phosphatidylcholine . This compound contributes to the structural integrity of cell membranes and plays a crucial role in cell signaling, impacting various cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Key steps include esterification, phosphorylation, and amidation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact, such as using renewable solvents and reducing waste generation.
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, controlled temperatures, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides or peroxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Biological Significance
This compound belongs to the class of dimethylphosphatidylethanolamines (DMPEs) , which are integral components of biological membranes. DMPEs are known for their roles in cell signaling, membrane dynamics, and lipid metabolism. The presence of the dimethylamino group enhances its reactivity and potential interactions within cellular environments.
Drug Delivery Systems
The structural characteristics of this compound enable it to function effectively in drug delivery applications. Its ability to modulate lipid bilayer properties can enhance the encapsulation and release of therapeutic agents, making it a candidate for developing liposomal formulations. Research indicates that DMPEs can improve the stability and bioavailability of drugs by facilitating their transport across cellular membranes.
Cell Membrane Studies
Due to its phospholipid nature, this compound is valuable in studying cell membrane dynamics. It can be used to investigate how lipids interact within membranes, contributing to our understanding of membrane fluidity and permeability. Such studies are crucial for elucidating mechanisms underlying various cellular processes, including signal transduction and membrane fusion .
Research has shown that this compound can influence cellular signaling pathways by interacting with specific receptors and proteins. This interaction may enhance or inhibit enzymatic activities related to lipid metabolism, thus playing a role in regulating cell proliferation and differentiation. Its potential as a therapeutic agent targeting specific cell types is currently being explored.
Synthesis of Novel Phospholipids
The compound serves as a precursor for synthesizing other phospholipids through esterification reactions. This synthetic versatility allows researchers to create modified lipids with tailored properties for specific applications in biochemistry and pharmacology.
Case Studies
Several studies have highlighted the applications of this compound:
- Liposomal Drug Delivery : A study demonstrated that formulations containing this phospholipid improved the delivery efficiency of anticancer drugs, leading to enhanced therapeutic outcomes in vitro.
- Cellular Interaction Studies : Research focused on the interaction between this compound and membrane proteins showed significant modulation of receptor activity, suggesting its potential as an adjuvant in vaccine formulations .
Comparison with Similar Compounds
[(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate can be compared with similar compounds such as:
Bis(2-ethylhexyl) terephthalate: Both compounds are used in industrial applications, but this compound has more complex functional groups, offering unique reactivity and applications.
4-Iodobenzoic acid: While 4-iodobenzoic acid is simpler in structure, it shares some reactivity patterns with this compound, such as participation in substitution reactions.
Biological Activity
[(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate, commonly referred to as a complex phospholipid, exhibits significant biological activity due to its unique structural features. This compound is part of the dimethylphosphatidylethanolamines (DMPEs) class and plays a crucial role in cellular functions, particularly in membrane dynamics and signaling pathways.
Structure and Composition
The compound consists of:
- Dimethylamino group : Contributes to its interaction with cellular receptors.
- Hydroxyphosphoryl moiety : Enhances its solubility and biological interactions.
- Octadec-9-enoyl chains : Imparts amphiphilic properties essential for membrane incorporation.
The molecular formula is with a molecular weight of approximately 703.05 g/mol.
Membrane Dynamics
Research indicates that this compound significantly influences lipid bilayer properties, which is critical for:
- Cellular signaling : It modulates the activity of various receptors, potentially affecting cell proliferation and differentiation pathways.
- Drug delivery systems : Its ability to interact with cellular membranes enhances the efficacy of therapeutic agents.
Interaction Studies
Studies have shown that [(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] can interact with several proteins and receptors within cells. These interactions are vital for understanding its mechanism of action in biological systems. Notable findings include:
- Enzyme activity modulation : The compound enhances the activity of enzymes involved in lipid metabolism, which can influence various metabolic pathways.
- Receptor binding : It has been observed to bind to specific cellular receptors, potentially altering downstream signaling cascades.
Case Studies
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Cell Proliferation Studies :
- In vitro assays demonstrated that the compound promotes cell proliferation in certain cancer cell lines, suggesting potential applications in cancer therapy.
-
Lipid Metabolism :
- A study highlighted its role in enhancing lipid metabolism by activating specific metabolic enzymes, indicating its potential use in metabolic disorders.
Data Table: Summary of Biological Activities
Research Findings
Recent studies have focused on the therapeutic potential of [(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl]. Key findings include:
- The compound's ability to enhance the efficacy of existing drugs by improving their delivery and bioavailability.
- Investigations into its role as an anti-cancer agent, with promising results in inhibiting tumor growth in animal models.
Properties
IUPAC Name |
[(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H82NO8P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(45)49-39-41(40-51-53(47,48)50-38-37-44(3)4)52-43(46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,41H,5-18,23-40H2,1-4H3,(H,47,48)/b21-19-,22-20-/t41-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPZRQBHFOVLEJ-UNUIOPIBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H82NO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901104050 | |
Record name | 9-Octadecenoic acid (9Z)-, 1,1′-[(1R)-1-(3-hydroxy-7-methyl-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl] ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901104050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
772.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PE-NMe2(18:1(9Z)/18:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010564 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
96687-22-8 | |
Record name | 9-Octadecenoic acid (9Z)-, 1,1′-[(1R)-1-(3-hydroxy-7-methyl-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl] ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96687-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Octadecenoic acid (9Z)-, 1,1′-[(1R)-1-(3-hydroxy-7-methyl-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl] ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901104050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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